Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives. It features a unique structure characterized by the presence of a tert-butyl group, a benzyl group, and an imidazolidine ring with a keto and carboxylate functional group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate falls under the category of heterocyclic compounds due to its imidazolidine ring structure. It is classified as an organic compound with potential pharmaceutical applications, particularly in drug development and synthesis.
The synthesis of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylic acid with a suitable activating agent such as benzyl chloroformate. This process is often conducted in the presence of bases like triethylamine to facilitate the formation of the desired ester.
The molecular formula of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is . Its structure includes:
Key structural data include:
Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate can undergo various chemical reactions typical for esters and heterocycles:
These reactions are significant for modifying the compound's properties or for further synthetic applications.
Key physical properties include:
Chemical properties relevant to this compound include:
Physical data such as melting point and boiling point are not universally available but can be determined experimentally based on specific conditions.
Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate has potential applications in various scientific fields:
This compound exemplifies the versatility of imidazolidine derivatives in both academic research and industrial applications, highlighting its importance as a subject of ongoing study within chemical sciences.
The systematic IUPAC name tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate (CAS: 623943-75-9) precisely defines its molecular architecture. Breaking this down:
The molecular formula C₁₅H₂₂N₂O₃ (MW: 262.35 g/mol) is represented linearly by the SMILES string O=C(N1CCN(CC2=CC=CC=C2)C1)OC(C)(C)C
, which encodes the connectivity: the Boc group bonds to N1, while the benzyl group attaches to N3, and the carbonyl occupies C4 [1]. This arrangement creates a chiral center at C5 (or C2, depending on numbering), though stereochemistry is often unspecified in commercial sources unless designated as (R)- or (S)-enantiomers.
Structurally, the molecule integrates three pharmacologically relevant features:
Table 1: Key Identifiers of tert-Butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 623943-75-9 |
IUPAC Name | tert-Butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate |
Molecular Formula | C₁₅H₂₂N₂O₃ |
Molecular Weight | 262.35 g/mol |
Synonyms | 1-Boc-3-benzylimidazolidin-4-one; MFCD24466955 |
Key Functional Groups | Boc-protected amine, benzylamine, cyclic urea |
Compared to simpler analogues like tert-butyl 4-oxoimidazolidine-1-carboxylate (C₈H₁₄N₂O₃, MW 186.21 g/mol) [3], the benzyl substituent in this compound enhances steric bulk and electronic modulation at N3, significantly altering reactivity in nucleophilic substitutions or metal-catalyzed transformations. The imidazolidinone ring adopts a partially folded conformation, positioning the C4 carbonyl for intramolecular hydrogen bonding or chelation—a trait exploited in asymmetric catalysis and metalloenzyme inhibition [5].
The strategic incorporation of tert-butyl carbamate (Boc) groups into nitrogen heterocycles emerged prominently in the 1980s–1990s, paralleling advances in peptide synthesis and β-lactam antibiotic research. While the exact first report of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is not definitively traceable, its synthetic logic stems from two well-established methodologies:
Early routes faced challenges in regioselectivity when differentiating N1 vs. N3 alkylation, often yielding mixtures requiring chromatographic separation. Modern protocols employ phase-transfer catalysis or kinetic control (e.g., low-temperature lithiation-benzylation) to achieve >90% N3 selectivity [5]. The compound’s commercial availability by the early 2000s (as catalog items from suppliers like BLD Pharm [1]) reflected its utility as a precursor to unnatural amino acids and enzyme inhibitors.
Synthetic innovations have since optimized its preparation:
These advances cemented its role as a versatile building block, particularly as pharmaceutical research increasingly targeted small, conformationally constrained heterocycles.
The structural duality of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate—combining a protected amine, a benzyl-modifiable handle, and a cyclic urea—renders it invaluable for synthesizing bioactive molecules. Its applications span three domains:
Table 2: Pharmaceutical Applications of tert-Butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate Derivatives
Application | Target Molecule/Activity | Synthetic Role |
---|---|---|
Antihypertensive Agents | ACE/renin inhibitors (e.g., imidapril analogues) | Core scaffold for transition-state mimicry |
Anticancer Compounds | HDAC inhibitors; kinase ATP-site binders | Benzyl → 4-aminomethylbenzyl conversion |
Antibacterial Agents | Penem/carbapenem β-lactam enhancers | N1-deprotection for acylation |
Organocatalysts | Enantioselective aldol/Michael addition catalysts | Chiral template after benzyl removal |
Notably, derivatives like tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) [6]—distinguished by a methyl substituent—highlight how minor modifications of this core structure yield intermediates for blockbuster drugs. Commercial sourcing reflects demand: Suppliers offer gram-to-kilogram quantities with purity ≥95% [1] [5], though stereospecific variants command premium pricing (e.g., €290/g for (S)-enantiomers [2]). Future trajectories include its integration into covalent inhibitor warheads and bifunctional organocatalysts, underscoring enduring utility in drug discovery pipelines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8